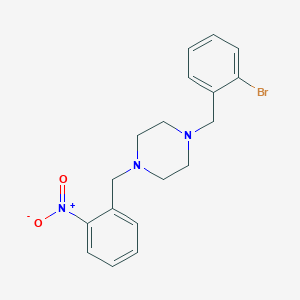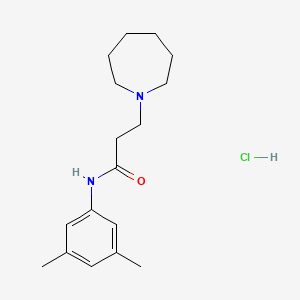
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride
Übersicht
Beschreibung
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. mTOR is a crucial regulator of cell growth, metabolism, and autophagy, making it an attractive target for cancer therapy.
Wirkmechanismus
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride targets the mTOR kinase, which plays a critical role in regulating cell growth and metabolism. mTOR exists in two complexes, mTORC1 and mTORC2, which have different downstream targets and functions. This compound inhibits both mTORC1 and mTORC2, leading to a decrease in protein synthesis, cell proliferation, and survival. Furthermore, this compound has been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can lead to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has several advantages as a research tool. It is a potent and selective inhibitor of mTOR, making it a valuable tool for studying the role of mTOR in various cellular processes. Additionally, this compound has been extensively studied in preclinical and clinical trials, making it a well-characterized compound. However, there are also limitations to using this compound in lab experiments. For example, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride. One area of interest is identifying biomarkers that can predict response to this compound therapy. Additionally, there is interest in developing more potent and selective mTOR inhibitors that can overcome the limitations of this compound. Finally, there is interest in exploring the potential use of this compound in combination with other therapies, such as immunotherapy, to improve cancer treatment outcomes.
In conclusion, this compound is a small molecule inhibitor that targets the mTOR kinase and has shown promising results in preclinical and clinical trials for cancer therapy. It has also been studied for its potential use in treating other diseases, such as diabetes and neurodegenerative disorders. While this compound has several advantages as a research tool, there are also limitations to its use. Future research on this compound will focus on identifying biomarkers, developing more potent and selective mTOR inhibitors, and exploring combination therapy options.
Wissenschaftliche Forschungsanwendungen
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been extensively studied in preclinical and clinical trials for cancer therapy. It has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, prostate cancer, and glioblastoma. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy option. Additionally, this compound has been studied for its potential use in treating other diseases, such as diabetes and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-14-11-15(2)13-16(12-14)18-17(20)7-10-19-8-5-3-4-6-9-19;/h11-13H,3-10H2,1-2H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDDLUJXJROUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCCCCC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942398.png)
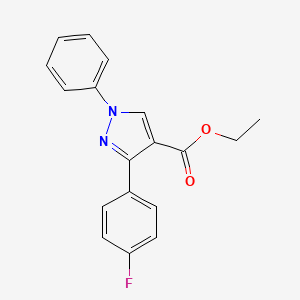
![1-(4-ethylbenzyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3942419.png)
![methyl 5-[(sec-butylamino)methyl]-2-furoate hydrochloride](/img/structure/B3942420.png)

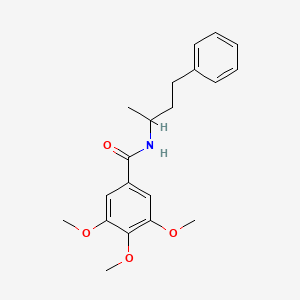
![(3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B3942444.png)
![4-ethyl-3-methyl-5-({2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}thio)-4H-1,2,4-triazole](/img/structure/B3942451.png)
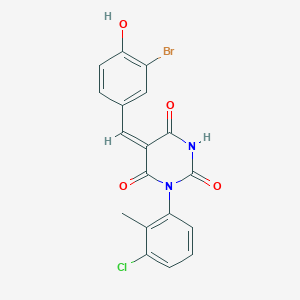

![N-(4-{[4-(3-thienylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3942473.png)
![6-{[(4-acetylphenyl)amino]carbonyl}-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B3942476.png)
![2-(3-fluorophenyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3942487.png)
